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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)guanidine

Cat. No.: B1348145 Get Quote

An In-depth Technical Guide to 1-(4-Fluorophenyl)guanidine Derivatives and Analogs for

Researchers and Drug Development Professionals.

Introduction
The guanidine moiety is a fundamental functional group in medicinal chemistry, recognized for

its diverse biological activities and its presence in numerous natural products and clinically

approved drugs.[1][2][3][4] Guanidines are nitrogen-rich, strongly basic compounds capable of

forming multiple hydrogen bonds and engaging in various non-covalent interactions, such as

with carboxylates and phosphates, making them effective pharmacophores for a range of

biological targets.[2] Their therapeutic applications are extensive, spanning roles as antitumor,

antimicrobial, antidiabetic, and cardiovascular agents.[1][5][6]

This guide focuses on a specific subclass: 1-(4-Fluorophenyl)guanidine derivatives and their

analogs. The introduction of a fluorophenyl group can significantly modulate a molecule's

pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding

affinity. This document provides a comprehensive overview of the synthesis, biological

activities, and mechanisms of action for this compound class, supported by detailed

experimental protocols and quantitative data to aid researchers in drug discovery and

development.
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The synthesis of 1-(4-Fluorophenyl)guanidine derivatives typically involves the formation of

the guanidine core through the reaction of an amine with a guanylating agent. Common

strategies include the use of thioureas, cyanamides, or pyrazole-carboxamidines.

General Synthesis via Desulfurization of Thiourea
Precursors
A prevalent and effective method involves the desulfurization of an N,N'-disubstituted thiourea

intermediate. This multi-step process offers good yields under mild conditions.

Experimental Protocol:

Thiourea Formation:

Dissolve 4-fluoroaniline (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran, THF).

Add an isothiocyanate derivative (e.g., benzoyl isothiocyanate) (1.0 eq) dropwise at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until

completion, as monitored by Thin Layer Chromatography (TLC).

Remove the solvent under reduced pressure. The resulting thiourea precursor can often

be used in the next step without further purification.

Guanylation via Desulfurization:

Dissolve the synthesized thiourea precursor (1.1 mmol) and a primary or secondary amine

(the analog component) (1.1 mmol) in dry Dimethylformamide (DMF).

Add a base, such as triethylamine (1.4 mmol), to the solution.

Cool the reaction mixture to 0°C in an ice bath.

Add a desulfurizing agent, typically a thiophilic metal salt like mercuric chloride (HgCl₂)

(1.1 mmol), portion-wise under vigorous stirring.[7][8]

Maintain stirring at 0°C for 30 minutes, then allow the mixture to warm to room

temperature and stir for an additional 4-12 hours, monitoring progress by TLC.[8]
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Work-up and Purification:

Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of

Celite to remove the metal sulfide precipitate.[8]

Wash the filtrate sequentially with water and brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to yield the final 1-
(4-Fluorophenyl)guanidine derivative.[9]

Step 1: Thiourea Formation

Step 2: Guanylation
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Caption: General workflow for the synthesis of 1-(4-Fluorophenyl)guanidine derivatives.
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Synthesis via Guanylation with Cyanamide
An alternative route employs cyanamide as the guanylating agent, often catalyzed by a Lewis

acid. This method is advantageous for its use of readily available starting materials.[10]

Experimental Protocol:

Reaction Setup:

To a solution of 4-fluoroaniline (1.0 eq) and cyanamide (1.2 eq) in a suitable solvent (e.g.,

water or acetonitrile), add a catalytic amount of a Lewis acid such as scandium(III) triflate

(Sc(OTf)₃) (5-10 mol%).[10]

Reaction Execution:

Stir the mixture at a temperature ranging from room temperature to 60°C for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃

solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude material via flash chromatography to obtain the desired product.

Biological Activities and Mechanisms of Action
Guanidine derivatives exhibit a wide array of biological activities by interacting with diverse

molecular targets. The specific activity of a 1-(4-Fluorophenyl)guanidine analog is determined

by the other substituents on the guanidine core.

Anticancer Activity via DNA Interaction
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Many guanidine-containing compounds function as anticancer agents by binding to the minor

groove of DNA.[2][7] This interaction can disrupt DNA replication and transcription, ultimately

leading to apoptosis in cancer cells. The positively charged guanidinium group interacts

favorably with the negatively charged phosphate backbone of DNA.[2]

Mechanism of Action: DNA Minor Groove Binding

Initial Interaction: The planar aromatic core of the molecule intercalates or, more commonly,

fits within the minor groove of the DNA double helix.

Stabilization: The protonated guanidinium group forms strong hydrogen bonds and

electrostatic interactions with the phosphate groups and nitrogenous bases (primarily

adenine and thymine) within the groove.[2]

Cellular Effect: This stable binding complex interferes with the function of DNA polymerases

and transcription factors, halting cell proliferation and inducing apoptosis.[2]
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Caption: Mechanism of anticancer action via DNA minor groove binding.

Modulation of Ion Channels and Receptors
Guanidine analogs are known to modulate the activity of various ion channels and G-protein

coupled receptors (GPCRs).

Voltage-Gated Potassium (Kv) Channels: Guanidine compounds can act as inhibitors of Kv

channels. By binding within the intracellular pore, they stabilize a closed state of the channel,

which enhances neurotransmitter release at neuromuscular junctions.[11][12] This

mechanism is therapeutically relevant for conditions like Lambert-Eaton myasthenic

syndrome.[11]

Histamine Receptors: Certain phenylguanidine derivatives, such as arpromidine (which

contains a fluorophenyl group), are potent agonists at the histamine H₂ receptor while also

acting as H₁ antagonists.[13] This dual activity can lead to positive inotropic effects in cardiac

tissue.[13]

Platelet-Derived Growth Factor Receptor (PDGFR): Some guanidine compounds can

specifically repress the transcription of PDGFRα, leading to reduced proliferation of

oligodendrocyte precursor cells (OPCs).[14] This suggests potential applications in treating

neoplasms where PDGFRα function is dysregulated, such as glioma.[14]
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Caption: Inhibition of the PDGF signaling pathway by certain guanidine derivatives.

Quantitative Data Summary
The biological activity of 1-(4-Fluorophenyl)guanidine derivatives is highly dependent on their

overall structure. The following tables summarize representative quantitative data for various

guanidine analogs to illustrate structure-activity relationships (SAR).

Table 1: Anticancer Activity and DNA Binding Constants Data is representative of substituted

guanidine derivatives.
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Compound
ID

Substituent
s

Target Assay Value Reference

7i
4-Me, 4-Br-

phenyl

Salmon

Sperm DNA

UV-Vis

Spectroscopy

Kb = 3.49 x

10⁵ M⁻¹
[2]

7f
3-Nitro-

phenyl

Salmon

Sperm DNA

Molecular

Docking

Binding

Energy = -8.8

kcal/mol

[7]

7e

3,4,5-

Trimethyl-

phenyl

Salmon

Sperm DNA

Molecular

Docking

Binding

Energy = -8.6

kcal/mol

[7]

Cabozantinib (Reference)
Salmon

Sperm DNA

UV-Vis

Spectroscopy

Kb = 5.79 x

10⁵ M⁻¹
[2]

Table 2: Histamine Receptor Antagonistic Potency Data for 1-substituted-[4-(7-

phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives.

Compound ID Benzyl Substituent
H₃ Receptor
Antagonism (pA₂)

Reference

1a 4-Trifluoromethyl 8.43 [15]

1b 4-Nitro 8.49 [15]

2g
(Bis-phenoxyheptyl,

no guanidine)
5.78 [15]

2f
(Bis-guanidine, no

phenoxyheptyl)
7.99 [15]

Table 3: MSK1 Kinase Inhibition Data for arylpyridin-2-yl guanidine derivatives.
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Compound ID Structure Target IC₅₀ (µM) Reference

1a
6-phenylpyridin-

2-yl guanidine
MSK1 17.9 [16]

49d

2-

aminobenzimida

zole analog

MSK1 / IL-6

Release
~2.0 [16]

Key Experimental Methodologies
DNA Binding Analysis via UV-Visible Spectroscopy
This protocol is used to determine the binding constant (Kb) of a compound with DNA.

Protocol:

Preparation of Solutions:

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

Prepare a stock solution of salmon sperm DNA (SS-DNA) in a buffer (e.g., Tris-HCl buffer,

pH 7.4). Determine the DNA concentration spectrophotometrically using the molar

extinction coefficient at 260 nm.

Prepare a series of solutions with a fixed concentration of the test compound (e.g., 50 µM)

and increasing concentrations of SS-DNA (e.g., 0 to 40 µM).[7]

Incubation:

Incubate the compound-DNA mixtures at room temperature for 30-40 minutes to allow for

the interaction to reach equilibrium.[7]

Spectroscopic Measurement:

Record the UV-Visible absorption spectra for each mixture over a relevant wavelength

range (e.g., 200-400 nm).
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Use the solution without DNA as a reference. A hypochromic shift (decrease in

absorbance) is indicative of groove binding.[2]

Data Analysis:

Calculate the binding constant (Kb) by plotting [DNA]/(εa - εf) versus [DNA] according to

the Benesi-Hildebrand equation or a similar model.

In Vitro Kinase Inhibition Assay (e.g., MSK1)
This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

Reaction Components:

Prepare a reaction buffer containing ATP, a peptide substrate specific for the kinase (e.g.,

a mimetic of the NF-κB Ser276 sequence for MSK1), and MgCl₂.[16]

Prepare serial dilutions of the test compound in DMSO.

Prepare a solution of the purified recombinant MSK1 enzyme.

Assay Execution:

In a 96-well plate, add the reaction buffer, the peptide substrate, and the test compound at

various concentrations.

Initiate the reaction by adding the MSK1 enzyme.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Detection:

Stop the reaction and detect the amount of phosphorylated substrate. This is often done

using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of

ATP remaining in the well. A higher signal indicates greater inhibition.

Data Analysis:
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Plot the percentage of kinase inhibition versus the logarithm of the compound

concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the

concentration of the inhibitor required to reduce enzyme activity by 50%.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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